

(R,R)-t-Bu-box: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-t-Bu-box

Cat. No.: B152360

[Get Quote](#)

CAS Number: 131833-97-1

This technical guide provides an in-depth overview of **(R,R)-t-Bu-box**, a chiral bis(oxazoline) ligand pivotal in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details its physical properties, synthesis, and applications, with a focus on its role in facilitating enantioselective transformations.

Core Physical and Chemical Properties

(R,R)-t-Bu-box, systematically named (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), is a C₂-symmetric chiral ligand. Its steric bulk and defined chiral environment make it a highly effective ligand for a variety of metal-catalyzed asymmetric reactions.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
CAS Number	131833-97-1	[3]
Molecular Formula	C ₁₇ H ₃₀ N ₂ O ₂	[3]
Molecular Weight	294.4 g/mol	[3]
Melting Point	88.0 to 92.0 °C	
Appearance	White to off-white crystalline powder	
Optical Rotation	+112.0 to +123.0° (c=1, CHCl ₃)	
Boiling Point	Data not available; likely decomposes at high temperatures.	
Solubility	Soluble in many common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran. Sparingly soluble in non-polar solvents like hexanes and insoluble in water.	

Synthesis of (R,R)-t-Bu-box

While a detailed, step-by-step experimental protocol for the synthesis of **(R,R)-t-Bu-box** is not readily available in the public domain, the general synthetic route for bis(oxazoline) ligands is well-established. The synthesis typically begins with a chiral amino alcohol, in this case, (R)-tert-leucinol, which is not as common as other amino alcohols. A plausible synthetic pathway involves the following key steps:

- Amide Formation: Reaction of the chiral amino alcohol with a dicarboxylic acid derivative, such as dimethylmalonyl dichloride, to form a diamide intermediate.

- Cyclization: Subsequent cyclization of the diamide, often facilitated by reagents like thionyl chloride or tosyl chloride, yields the bis(oxazoline) ring system.
- Purification: The final product is then purified using standard laboratory techniques such as recrystallization or column chromatography.

Applications in Asymmetric Catalysis

(R,R)-t-Bu-box is a versatile ligand for a multitude of enantioselective reactions, most notably those catalyzed by copper complexes. The ligand-metal complex, typically formed *in situ*, acts as a chiral Lewis acid to control the stereochemical outcome of the reaction.

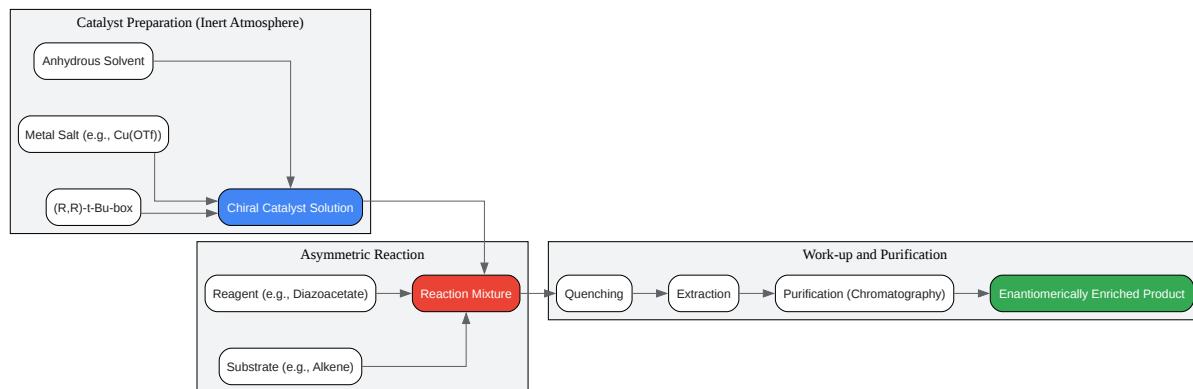
Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation

The following is a representative experimental protocol for the cyclopropanation of an alkene using a catalyst generated from **(R,R)-t-Bu-box** and a copper(I) salt. This protocol is based on general procedures reported for similar transformations.

Materials:

- **(R,R)-t-Bu-box**
- Copper(I) trifluoromethanesulfonate toluene complex ($\text{Cu}(\text{OTf}) \cdot 0.5\text{C}_7\text{H}_8$)
- Alkene (e.g., styrene)
- Diazoacetate (e.g., ethyl diazoacetate)
- Anhydrous solvent (e.g., dichloromethane, CH_2Cl_2)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:


- Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), **(R,R)-t-Bu-box** (0.022 mmol) and $\text{Cu}(\text{OTf}) \cdot 0.5\text{C}_7\text{H}_8$ (0.02 mmol) are dissolved

in anhydrous CH_2Cl_2 (1.0 mL). The solution is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral copper-ligand complex.

- Reaction Setup: The alkene (1.0 mmol) is added to the catalyst solution. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
- Addition of Diazoacetate: A solution of the diazoacetate (1.2 mmol) in anhydrous CH_2Cl_2 (2.0 mL) is added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump to maintain a low concentration of the diazo compound.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH_2Cl_2 (3 x 10 mL).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane derivative. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for an asymmetric reaction catalyzed by a metal-(R,R)-t-Bu-box complex.

[Click to download full resolution via product page](#)

Caption: General workflow for an asymmetric reaction using **(R,R)-t-Bu-box**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. t-Bu-box, (S,S)- | C17H30N2O2 | CID 688208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]

- 3. t-Bu-box, (R,R)- | C17H30N2O2 | CID 688210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R,R)-t-Bu-box: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152360#r-r-t-bu-box-cas-number-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com